Methyl 5-methyloxazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

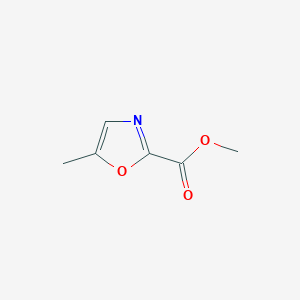

Methyl 5-methyloxazole-2-carboxylate: is a heterocyclic organic compound with the molecular formula C6H7NO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 5-methyloxazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-2-methylpropan-1-ol with diethyl oxalate in the presence of a base can yield the desired oxazole derivative. The reaction typically requires heating and may involve solvents such as ethanol or toluene.

Industrial Production Methods: Industrial production of this compound often involves optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-methyloxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole-2-carboxylic acids.

Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed:

Oxidation: Oxazole-2-carboxylic acids.

Reduction: Saturated oxazole derivatives.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : Methyl 5-methyloxazole-2-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural properties make it particularly valuable for developing drugs targeting neurological disorders.

Key Applications :

- Drug Synthesis : It enhances drug efficacy and bioavailability through its role in complex synthetic pathways.

- Neurological Disorders : The compound has been explored in the development of treatments for conditions such as Alzheimer's and Parkinson's disease.

Case Study :

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a novel series of compounds derived from this compound that exhibited promising activity against neurodegenerative diseases .

Agricultural Chemicals

Overview : In agriculture, this compound is used in formulating agrochemicals, including herbicides and fungicides.

Key Applications :

- Pest Management : The compound contributes to developing effective pest control solutions while minimizing environmental impact.

- Sustainable Practices : Its use aligns with sustainable agricultural practices by reducing the need for more harmful chemicals.

Data Table: Agrochemical Formulations

| Product Type | Active Ingredient | Application |

|---|---|---|

| Herbicide | This compound | Weed control |

| Fungicide | This compound | Fungal disease management |

Biochemical Research

Overview : Researchers employ this compound in studies related to metabolic pathways and disease mechanisms.

Key Applications :

- Metabolic Studies : It aids in understanding biochemical processes critical for cellular function.

- Disease Mechanisms : The compound is used to investigate the biochemical basis of various diseases, providing insights into potential therapeutic targets.

Material Science

Overview : The compound is explored for its potential applications in developing advanced materials.

Key Applications :

- Polymers and Coatings : this compound is investigated for its properties that enhance the durability and environmental resistance of materials.

Case Study :

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability .

Analytical Chemistry

Overview : In analytical chemistry, this compound serves as a standard for quantifying similar compounds.

Key Applications :

- Quality Control : It ensures accuracy in the manufacturing process by providing reliable standards for comparison.

Mecanismo De Acción

The mechanism of action of Methyl 5-methyloxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- Methyl 4-methyloxazole-2-carboxylate

- Ethyl 5-methyloxazole-2-carboxylate

- Methyl 5-ethyloxazole-2-carboxylate

Comparison: Methyl 5-methyloxazole-2-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable candidate for specific applications in drug development and chemical synthesis.

Actividad Biológica

Methyl 5-methyloxazole-2-carboxylate (MMC) is an organic compound with notable biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its synthesis, biological evaluation, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C6H7NO3 and a molecular weight of 141.13 g/mol. The compound features a five-membered oxazole ring with a methyl group at the fifth position and a methoxycarbonyl group at the second position, which influences its reactivity and interactions with biological targets.

Synthesis Methods

The synthesis of MMC can be achieved through various chemical routes, including:

- Cyclization Reactions : One common method involves the reaction of 2-amino-2-methylpropan-1-ol with diethyl oxalate under basic conditions, typically requiring heating.

- Industrial Production : Optimized laboratory methods are adapted for large-scale production, focusing on yield, purity, and environmental considerations.

Antimicrobial Properties

Research indicates that MMC exhibits promising antifungal activity. Studies have shown that it can inhibit the growth of various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections.

Anticancer Activity

Several investigations have focused on the anticancer properties of MMC:

- In Vitro Studies : MMC has been evaluated against multiple cancer cell lines. It demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of tumor growth. For instance, derivatives of similar oxazole compounds have shown IC50 values ranging from 0.35 to 20.2 nM against various cancer cell lines .

- Mechanism of Action : The anticancer effects may be attributed to MMC's ability to interact with cellular targets such as tubulin, leading to disruption in microtubule dynamics and cell cycle arrest .

Case Studies

- Antiproliferative Activity : A study on related oxazole derivatives found that modifications in substituents significantly affected their antiproliferative activity against cancer cells. For example, compounds with methoxy groups exhibited enhanced potency compared to their unsubstituted counterparts .

- Iron Chelation : Research involving hinduchelins A-D synthesized from MMC highlighted its weak iron-chelating ability. While this limits its use as an antibacterial agent, it suggests potential applications in biofilm inhibition .

Comparative Analysis

To better understand the biological activity of MMC, a comparison with similar compounds is essential:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Effective against multiple cancer cell lines |

| Methyl 4-methyloxazole-2-carboxylate | Low | Moderate | Less effective than MMC |

| Ethyl 5-methyloxazole-2-carboxylate | Moderate | Low | Different pharmacokinetic properties |

Propiedades

IUPAC Name |

methyl 5-methyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCUNDMASKBAML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.